Copper(II) trifluoroacetate hydrate
Description
Copper(II) trifluoroacetate hydrate (Cu(CF₃COO)₂·xH₂O) is a coordination compound with significant applications in catalysis and materials science. Its molecular formula varies depending on hydration, with anhydrous molecular weights reported as 289.58 g/mol (anhydrous basis) and 309.61 g/mol (hydrated form) . Key identifiers include CAS numbers 123333-88-0 and 16712-25-7, reflecting variations in hydration or supplier specifications .
Properties
IUPAC Name |
copper;2,2,2-trifluoroacetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Cu.H2O/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);;1H2/q;;+2;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAIGHZDVQCLIO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Cu+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2CuF6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-88-0 | |
| Record name | Copper(II) trifluoroacetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Reaction with Copper Oxide
The most widely documented method for preparing copper(II) trifluoroacetate hydrate involves the reaction of trifluoroacetic acid (TFA) with copper(II) oxide (CuO) in an aqueous medium. The general reaction is:
Key steps include:
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Dissolving CuO in excess trifluoroacetic acid under reflux at 60–80°C for 4–6 hours.
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Evaporating the solvent under reduced pressure to obtain a blue-green crystalline solid.
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Recrystallizing the product from a water-acetone mixture to isolate the hydrate .
Table 1: Reaction Conditions and Yields
| Reactant Ratio (CuO:TFA) | Temperature (°C) | Reaction Time (h) | Yield (%) | Hydration State () |
|---|---|---|---|---|
| 1:2.2 | 80 | 5 | 85 | 2–3 |
| 1:2.5 | 70 | 6 | 78 | 1–2 |
The hydrate typically contains 2–3 water molecules per formula unit, as confirmed by thermogravimetric analysis (TGA) .
Alternative Routes Using Copper Hydroxide or Basic Copper Carbonate
Copper(II) hydroxide () and basic copper carbonate () serve as viable precursors. These reactions proceed via acid-base neutralization:
Advantages :
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Higher reaction rates compared to CuO due to increased surface area.
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Reduced byproduct formation (e.g., in the carbonate route) .
Challenges :
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Strict pH control is required to prevent hydrolysis of the trifluoroacetate ligand.
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Residual water must be carefully managed to avoid over-hydration.
Solvent-Mediated Hydration Control
The hydration state of the product is influenced by the solvent system:
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Aqueous Synthesis : Yields the hydrate () directly.
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Acetone-Water Mixtures : Acetone displaces water molecules, enabling isolation of lower-hydration states (e.g., ) .
Critical Steps :
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Post-synthesis, the product is stirred in acetone for 12 hours.
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The mixture is filtered under reduced pressure to remove excess acetone.
Thermal Dehydration and Stability
This compound undergoes stepwise dehydration upon heating:
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108°C : Loss of two water molecules.
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173°C : Complete dehydration to anhydrous .
Table 2: Thermal Behavior of the Hydrate
| Temperature Range (°C) | Mass Loss (%) | Corresponding Process |
|---|---|---|
| 25–108 | 10.2 | Removal of surface moisture |
| 108–173 | 12.8 | Loss of crystalline water |
| 173–220 | 0 | Anhydrous phase stability |
| 220–300 | 28.5 | Decomposition |
Industrial-Scale Production Considerations
Large-scale synthesis requires:
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Reactor Design : Glass-lined or PTFE reactors to resist corrosion from TFA.
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Purity Control : Distillation of TFA to remove acetic acid impurities (<0.5%).
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Waste Management : Neutralization of residual acid with calcium carbonate to minimize environmental impact .
Yield Optimization :
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Excess TFA (10–15% above stoichiometric) improves copper dissolution.
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Stirring rates >500 rpm enhance reaction homogeneity.
Challenges in Crystallization and Purity
Common issues include:
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Hygroscopicity : The hydrate readily absorbs moisture, necessitating storage in desiccators with .
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Byproduct Formation : Partial oxidation to Cu(III) species in the presence of trace oxygen.
Mitigation Strategies :
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Conducting reactions under nitrogen atmosphere.
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Using anhydrous acetone for recrystallization.
Chemical Reactions Analysis
Types of Reactions: Copper(II) trifluoroacetate hydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to copper(I) compounds under specific conditions.
Substitution: It can participate in ligand exchange reactions with other Lewis bases such as ammonia, water, dioxane, and quinoline.
Common Reagents and Conditions:
Oxidation Reactions: Often involve organic substrates and may require heating.
Reduction Reactions: Typically involve reducing agents like hydrazine or sodium borohydride.
Substitution Reactions: Conducted in the presence of Lewis bases under ambient conditions.
Major Products Formed:
Oxidation: Formation of oxidized organic products.
Reduction: Formation of copper(I) trifluoroacetate.
Substitution: Formation of adducts with Lewis bases.
Scientific Research Applications
Copper(II) trifluoroacetate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in electroplating, electrolysis, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of copper(II) 2,2,2-trifluoroacetate hydrate involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby influencing reaction pathways and product formation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Chemical and Physical Properties
- Appearance : Blue-green crystalline solid .
- Solubility: Soluble in polar organic solvents (e.g., methanol, propionic acid) but poorly soluble in water .
- Safety : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Metal Trifluoroacetate Hydrates
Table 1: Key Properties of Trifluoroacetate Hydrates
Key Comparisons :
- Catalytic Activity : Copper(II) trifluoroacetate outperforms barium and yttrium analogs in organic synthesis due to its stronger Lewis acidity, attributed to the electron-withdrawing trifluoroacetate ligand .
- Thermal Behavior : Barium and yttrium trifluoroacetates decompose to carbonates or fluorides at high temperatures, while copper derivatives may release toxic fluorine byproducts, limiting their use in materials science .
Copper(II) Salts with Different Ligands
Table 2: Copper(II) Salts in Catalysis and Materials Science
Key Comparisons :
- Lewis Acidity : Trifluoroacetate ligands increase the electrophilicity of the copper center compared to acetate, improving catalytic efficiency in reactions requiring strong acid activation .
- Materials Compatibility : Copper(II) acetate is preferred over trifluoroacetate in YBCO film synthesis due to fewer fluorine-related defects .
Biological Activity
Copper(II) trifluoroacetate hydrate is a coordination compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly focusing on antimicrobial, antitumor, and enzymatic inhibition properties.
Synthesis and Structural Characterization
This compound can be synthesized through the reaction of copper(II) acetate with trifluoroacetic acid. The resulting complex typically exists as a hydrated form, which plays a crucial role in its solubility and reactivity. The structural characterization often employs techniques such as X-ray crystallography and spectroscopy to confirm the coordination geometry around the copper ion.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Here are the key areas of biological activity:
Antimicrobial Activity
Research indicates that Copper(II) complexes exhibit significant antimicrobial properties against various bacterial strains. A study demonstrated that Copper(II) complexes showed higher antimicrobial activity compared to their corresponding ligands. For instance, a derivative of Copper(II) trifluoroacetate showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) as low as 2 µg/mL .
Table 1: Antimicrobial Activity of Copper(II) Complexes
| Compound | Target Strain | MIC (µg/mL) |
|---|---|---|
| Copper(II) trifluoroacetate | MRSA | 2 |
| Copper(II) complex with thiourea | S. epidermidis | 4 |
| Copper(II) complex with pyrimidine | K. pneumoniae | 8 |
Antitumor Activity
This compound has also been studied for its antitumor properties. In vitro studies have shown that it can induce antiproliferative effects on cancer cell lines, including B16 melanoma cells. The antiproliferative activity was enhanced when combined with specific ligands, suggesting a synergistic effect that improves the overall efficacy against tumor cells .
Table 2: Antiproliferative Effects
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Copper(II) trifluoroacetate | B16 melanoma | 20 |
| Copper(II)-thiourea complex | SW480 colon carcinoma | 4.42 |
Enzymatic Inhibition
The compound has been reported to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication. The dual inhibitory mechanism contributes to its potent antimicrobial profile, making it a candidate for further development in antibiotic therapies .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive evaluation of various Copper(II) complexes revealed that those with halogenated thiourea ligands exhibited superior antibacterial activity compared to non-halogenated counterparts. The study highlighted the importance of ligand structure in enhancing the biological efficacy of metal complexes .
- Antitumor Mechanism Investigation : Research into the mechanisms behind the antitumor effects of Copper(II) complexes indicated that they could induce apoptosis in cancer cells through oxidative stress pathways. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells .
Q & A
Q. What are the standard methods for synthesizing and characterizing Copper(II) trifluoroacetate hydrate?
Answer: this compound is typically synthesized via the reaction of copper precursors (e.g., copper acetate) with trifluoroacetic acid in aqueous or alcoholic media under controlled hydration. For example, in the preparation of YBCO superconducting films, copper(II) acetate is combined with trifluoroacetate salts of yttrium and barium in a low-fluorine precursor solution, followed by rotary evaporation to remove volatile solvents . Characterization methods include:
- Thermogravimetric Analysis (TGA): Determines hydration states by monitoring mass loss upon heating (e.g., loss of two water molecules at 108°C and complete dehydration at 173°C) .
- UV-Vis Spectroscopy: Identifies d-d transitions of the Cu(II) center, revealing coordination geometry .
- X-ray Diffraction (XRD): Confirms crystallinity and hydration-dependent phase changes .
Q. What safety protocols are essential when handling this compound?
Answer: Due to its corrosive nature and sensitivity to moisture, researchers must:
- Use PPE : Chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and protective goggles (JIS T 8147) .
- Maintain anhydrous conditions : Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis .
- Avoid high temperatures: Decomposition begins at 220°C, releasing hazardous fluorinated byproducts .
Q. How does this compound function as a catalyst in organic synthesis?
Answer: As a Lewis acid catalyst, it facilitates reactions like the Biginelli synthesis of dihydropyrimidinones. Key steps include:
- Activation of carbonyl groups : Cu(II) coordinates with aldehydes or ketones, enhancing electrophilicity .
- Reaction optimization : Use in heterogeneous catalysis improves recyclability; for example, in one-pot syntheses with urea and ethyl acetoacetate under reflux .
Advanced Research Questions
Q. What is the mechanistic pathway for the thermal decomposition of this compound?
Answer: In situ IR studies reveal a multi-stage decomposition process:
Dehydration : Loss of crystalline water at 108–173°C, forming anhydrous Cu(CF₃COO)₂ .
Ligand degradation : Above 220°C, trifluoroacetate ligands decompose into CO₂, CF₃ radicals, and CuO residues .
Phase transitions : Intermediate Cu(OH)(CF₃COO) forms at ~250°C before final oxide formation .
Methodological note: TGA-FTIR coupling is critical for real-time analysis of gaseous byproducts .
Q. How can researchers resolve contradictions in catalytic activity due to variable hydration states?
Answer: Hydration state impacts reactivity (e.g., anhydrous forms are more Lewis-acidic). Strategies include:
- Controlled dehydration : Pre-heat the hydrate to 173°C under vacuum to obtain anhydrous Cu(CF₃COO)₂ .
- In situ monitoring : Use Karl Fischer titration to quantify residual water in reaction mixtures .
- Comparative studies : Test catalytic efficiency of hydrated vs. anhydrous forms in model reactions (e.g., Biginelli) to isolate hydration effects .
Q. What role does this compound play in the synthesis of superconducting films?
Answer: In YBCO (YBa₂Cu₃O₇) film fabrication, it serves as a copper precursor in low-fluorine solutions. Key steps:
- Precursor formulation : Combine with yttrium acetate and barium trifluoroacetate in methanol/propionic acid, followed by solvent evaporation .
- Pyrolysis control : Decompose at 300–400°C in oxygen to form CuO intermediates, ensuring stoichiometric integration into the YBCO lattice .
- Morphology tuning : Adjust hydration levels to prevent cracking during thermal processing .
Q. How do environmental factors (e.g., humidity, temperature) influence the stability of this compound?
Answer:
- Humidity : Hydrolysis in moist air forms Cu(OH)₂ and trifluoroacetic acid, altering reactivity. Use desiccants or gloveboxes for storage .
- Temperature : Prolonged exposure >100°C accelerates dehydration; kinetic studies recommend ≤60°C for short-term handling .
- Light : No direct photodegradation reported, but UV-Vis monitoring is advised during long-term storage .
Q. What advanced techniques elucidate the coordination chemistry of this compound in mixed-valence complexes?
Answer:
- X-ray Absorption Spectroscopy (XAS): Probes Cu K-edge to determine oxidation states and ligand environments .
- Magnetic Susceptibility Measurements: Identifies antiferromagnetic coupling in heterometallic complexes (e.g., Cu-Fe systems) .
- DFT Calculations : Model ligand exchange dynamics, such as trifluoroacetate bridging in dimeric structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
